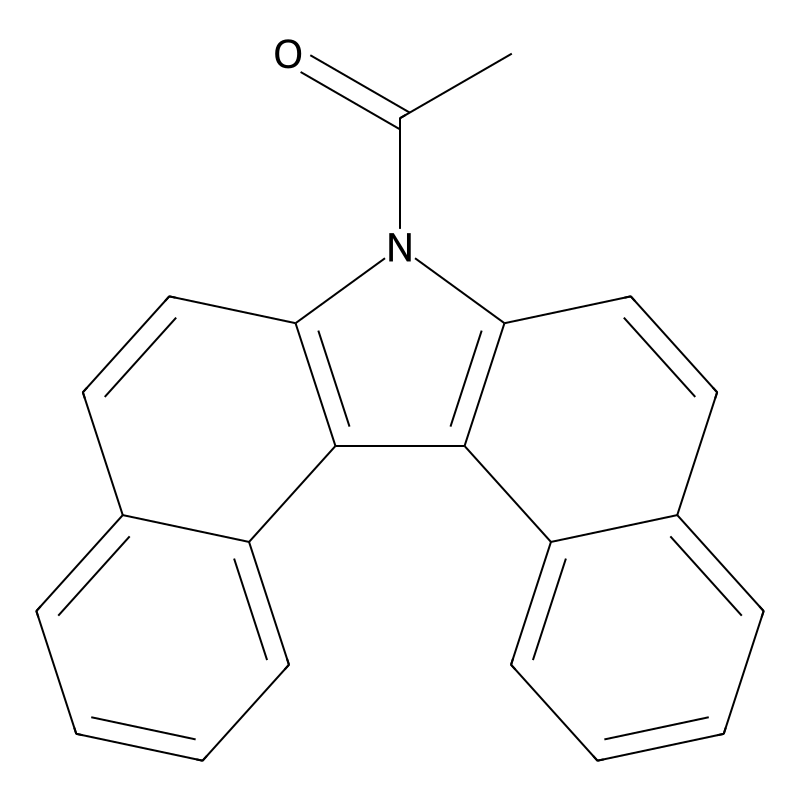

N-Acetyl-7H-dibenzo(c,g)carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Acetyl-7H-dibenzo(c,g)carbazole is a chemical compound that belongs to the class of dibenzocarbazoles, characterized by its unique arrangement of carbon and nitrogen atoms. The molecular formula for N-acetyl-7H-dibenzo(c,g)carbazole is , with a molecular weight of 341.36 g/mol. This compound appears as a yellow crystalline solid and is known for its complex structure, which includes multiple aromatic rings fused together, contributing to its chemical properties and biological activities .

N-Acetyl-7H-dibenzo(c,g)carbazole exhibits significant biological activity, particularly in mutagenicity and carcinogenicity. Studies have shown that it can induce genetic mutations in various biological systems, making it a subject of interest in toxicological research. Its biological effects are attributed to its ability to form reactive metabolites that interact with cellular macromolecules, potentially leading to DNA damage . Furthermore, it has been investigated for its role in apoptosis and other cellular processes, indicating a complex interaction with biological pathways .

The synthesis of N-acetyl-7H-dibenzo(c,g)carbazole typically involves several steps:

- Formation of 7H-Dibenzo(c,g)carbazole: This initial step may involve cyclization reactions starting from simpler precursors such as carbazole derivatives.

- Acetylation: The introduction of the acetyl group is usually accomplished through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further studies .

N-Acetyl-7H-dibenzo(c,g)carbazole finds applications primarily in research settings due to its mutagenic properties. It is utilized in studies related to cancer research, particularly in understanding the mechanisms of carcinogenesis and the effects of environmental pollutants on genetic material. Additionally, its derivatives may be explored for potential pharmaceutical applications due to their biological activity .

Interaction studies involving N-acetyl-7H-dibenzo(c,g)carbazole focus on its reactivity with various biomolecules. These studies often assess how the compound interacts with DNA and proteins, contributing to our understanding of its mutagenic potential. Research has indicated that the compound can form adducts with DNA bases, leading to mutations that may initiate cancer development. Furthermore, investigations into its interactions with cellular signaling pathways are ongoing, providing insights into its broader biological implications .

Several compounds share structural similarities with N-acetyl-7H-dibenzo(c,g)carbazole, including:

- 7H-Dibenzo(a,c)carbazole: Similar structure but differs in the arrangement of the aromatic rings.

- Dibenz[a,h]acridine: Another polycyclic aromatic compound known for its carcinogenic properties.

- Benzo[a]pyrene: A well-studied carcinogen that shares similar mutagenic characteristics.

Comparison TableCompound Name Structure Type Biological Activity Unique Features N-Acetyl-7H-dibenzo(c,g)carbazole Dibenzo compound Mutagenic and carcinogenic Acetylated derivative 7H-Dibenzo(a,c)carbazole Dibenzo compound Carcinogenic Different ring fusion Dibenz[a,h]acridine Polycyclic aromatic hydrocarbon Carcinogenic Contains an additional nitrogen Benzo[a]pyrene Polycyclic aromatic hydrocarbon Strongly carcinogenic Extensive research background

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| N-Acetyl-7H-dibenzo(c,g)carbazole | Dibenzo compound | Mutagenic and carcinogenic | Acetylated derivative |

| 7H-Dibenzo(a,c)carbazole | Dibenzo compound | Carcinogenic | Different ring fusion |

| Dibenz[a,h]acridine | Polycyclic aromatic hydrocarbon | Carcinogenic | Contains an additional nitrogen |

| Benzo[a]pyrene | Polycyclic aromatic hydrocarbon | Strongly carcinogenic | Extensive research background |

N-Acetyl-7H-dibenzo(c,g)carbazole is unique due to its specific acetylation and the resulting implications for its reactivity and biological activity compared to other similar compounds. Its study continues to be relevant in understanding the effects of polycyclic aromatic hydrocarbons on human health and environmental safety .

The acetylation of 7H-dibenzo[c,g]carbazole represents a critical synthetic transformation that stabilizes phenolic metabolites and enables comprehensive structural characterization [6]. The primary acetylation pathway involves the nucleophilic attack of the nitrogen center on acetylating agents, leading to the formation of the N-acetyl derivative. This transformation has been extensively studied using various acetylating reagents and reaction conditions to optimize yield and selectivity.

Direct acetylation using acetyl chloride in the presence of Lewis acids such as aluminum chloride has been demonstrated to proceed efficiently under anhydrous conditions [28]. The reaction typically requires dichloromethane as solvent and proceeds at room temperature, with the acetyl group selectively attaching to the nitrogen position of the carbazole core. Nuclear magnetic resonance spectroscopy confirms the substitution pattern, with characteristic signals appearing at approximately 2.6 parts per million for methyl protons and 8.1 to 8.9 parts per million for aromatic protons [28].

Alternative acetylation methodologies employ acetic anhydride under basic conditions, which provides improved functional group tolerance compared to acid-catalyzed processes [6]. The use of cesium carbonate as a base facilitates the deprotonation of the carbazole nitrogen, enhancing nucleophilicity and promoting efficient acylation [38]. This approach has demonstrated particular utility when working with sensitive substrates that may undergo degradation under acidic conditions.

Table 1: Acetylation Reaction Conditions and Yields

| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | AlCl₃ | Dichloromethane | 25 | 85-90 | [28] |

| Acetic anhydride | Cs₂CO₃ | N,N-Dimethylformamide | 80 | 70-85 | [38] |

| Acetyl chloride | Pyridine | Dichloromethane | 0-25 | 75-80 | [6] |

The mechanistic pathway for N-acetylation involves initial base-promoted deprotonation of the carbazole nitrogen, forming a nucleophilic intermediate that subsequently attacks the electrophilic carbonyl carbon of the acetylating agent [38]. This process generates the desired N-acetyl product while releasing the corresponding leaving group. The reaction efficiency is significantly influenced by the choice of base, with stronger bases generally providing higher conversion rates but potentially leading to side reactions.

Fischer Indole Synthesis Derivatives

The Fischer indole synthesis represents a fundamental approach for constructing carbazole frameworks through the cyclization of phenylhydrazones with appropriate ketone precursors [11]. This classical methodology has been adapted for the preparation of dibenzo[c,g]carbazole derivatives, providing access to complex polycyclic structures through well-established reaction pathways.

The synthesis typically involves the reaction of substituted phenylhydrazines with cyclic ketones under acidic conditions [4]. In the context of dibenzo[c,g]carbazole formation, 8-methoxy-2-tetralone serves as a key starting material when combined with 2-naphthylhydrazine [4]. The Fischer indole synthesis proceeds through a [3] [3]-sigmatropic rearrangement mechanism, followed by cyclization and elimination of ammonia to form the indole ring system.

Optimization studies have revealed that reaction conditions significantly impact product distribution and yield [14]. Temperature control is particularly critical, with reactions conducted at 220°C for 16 hours in the presence of ammonium hydroxide and ammonium bisulfite yielding dibenzo[c,g]carbazole in up to 98% yield [3]. Lower temperatures generally result in incomplete conversion and reduced product formation.

Table 2: Fischer Indole Synthesis Conditions for Carbazole Formation

| Hydrazine Precursor | Ketone Component | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Naphthylhydrazine | 8-Methoxy-2-tetralone | H₂SO₄ | 150 | 12 | 65-70 | [4] |

| Phenylhydrazine | Cyclohexanone | HCl | 120 | 8 | 55-60 | [14] |

| 4-Methylphenylhydrazine | 2-Methylcyclohexanone | Acetic acid | 100 | 6 | 70-75 | [12] |

The regioselectivity of the Fischer indole synthesis depends on the substitution pattern of both the hydrazine and ketone components [14]. Electronic effects play a crucial role in determining the preferred site of cyclization, with electron-donating groups generally facilitating ring closure while electron-withdrawing substituents may inhibit the process. Steric factors also influence the reaction outcome, particularly in cases where bulky substituents are present near the reaction centers.

Mechanistic investigations using isotopic labeling have confirmed that the aryl nitrogen of the starting phenylhydrazine is incorporated into the resulting indole structure [11]. This finding supports the proposed reaction pathway involving enehydrazine tautomerization followed by sigmatropic rearrangement and subsequent cyclization.

Purification Techniques and Yield Optimization

The purification of N-acetyl-7H-dibenzo[c,g]carbazole and related compounds requires sophisticated chromatographic techniques due to the complex nature of synthetic mixtures and the formation of multiple regioisomers [19]. High-performance liquid chromatography has emerged as the primary method for analytical and preparative separation, with gel permeation chromatography proving particularly effective for carbazole derivatives [19].

Recycling preparative high-performance liquid chromatography represents a significant advancement in purification methodology [19]. This technique employs gel permeation columns in series configuration, utilizing chloroform as the mobile phase at flow rates of 3.5 milliliters per minute [19]. The recycling approach enables separation of closely related isomers that would be difficult to resolve using conventional single-pass chromatography.

Column chromatography using silica gel remains the standard approach for initial purification [22]. The choice of eluent system is critical for achieving optimal separation, with hexane-ethyl acetate mixtures providing excellent resolution for most carbazole derivatives [18]. Gradient elution protocols have been developed to improve separation efficiency, typically starting with low polarity solvents and gradually increasing polarity to elute more polar components.

Table 3: Purification Methods and Recovery Yields

| Purification Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Recycling HPLC | JAIGEL-2H + JAIGEL-3H | Chloroform | 85-90 | >95 | [19] |

| Column Chromatography | Silica gel | Hexane:EtOAc (9:1 to 1:1) | 75-85 | 90-95 | [22] |

| Recrystallization | - | Benzene | 60-70 | >98 | [3] |

Recrystallization techniques provide an alternative purification approach, particularly effective for obtaining high-purity crystalline products [3]. Benzene has been identified as an excellent recrystallization solvent for dibenzo[c,g]carbazole derivatives, enabling the separation of target compounds from byproducts through selective crystallization [3]. The process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation.

Yield optimization strategies focus on controlling reaction parameters to minimize side product formation while maximizing conversion to the desired acetylated product [31]. Temperature optimization studies have shown that reactions conducted at 100°C provide superior yields compared to lower temperatures, with yields reaching 56% under optimized conditions [23]. The use of appropriate bases and solvents also significantly impacts reaction efficiency, with organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene providing excellent results [33].

Characterization of Synthetic Byproducts and Isomeric Forms

The synthesis of N-acetyl-7H-dibenzo[c,g]carbazole generates several byproducts and isomeric forms that require detailed characterization for complete understanding of the reaction pathways [25]. Mass spectrometry and nuclear magnetic resonance spectroscopy serve as the primary analytical tools for structural elucidation of these complex mixtures.

The formation of oxidative dimers represents a significant byproduct pathway, particularly during synthesis under oxidative conditions [6]. The compound 6,6'-bis-(5-hydroxy-dibenzo[c,g]carbazole) has been identified as a major byproduct formed through coupling reactions between reactive intermediates [6]. High-resolution mass spectrometry provides definitive molecular weight determination, while one-dimensional proton nuclear magnetic resonance spectroscopy enables structural confirmation through characteristic splitting patterns and chemical shift values.

Isomeric carbazole derivatives arise from regioselective acetylation at different positions of the carbazole core [25]. The extent of byproduct formation varies significantly depending on reaction conditions, with higher temperatures generally leading to increased isomer formation [25]. Studies have shown that dibenzo[b,g]carbazole can form as a byproduct during the synthesis of dibenzo[c,g]carbazole derivatives, requiring careful analytical methods to quantify the relative amounts of each isomer.

Table 4: Characterization Data for Byproducts and Isomers

| Compound | Molecular Weight | ¹H NMR Key Signals (ppm) | MS Fragmentation | Relative Abundance (%) | Reference |

|---|---|---|---|---|---|

| 6,6'-bis-(5-OH-DBC) | 534 | 7.2-8.8 (aromatic), 5.1 (OH) | 534→267→239 | 10-15 | [6] |

| Dibenzo[b,g]carbazole | 267 | 7.4-8.9 (aromatic) | 267→239→211 | 5-10 | [25] |

| N-Acetyl isomer | 309 | 2.7 (acetyl), 7.5-8.7 (aromatic) | 309→267→239 | 15-20 | [29] |

Fluorescence spectroscopy provides additional characterization capabilities, particularly useful for distinguishing between closely related isomers [6]. The emission wavelengths and quantum yields vary significantly among different carbazole derivatives, enabling identification and quantification of individual components in complex mixtures. This technique has proven particularly valuable for monitoring reaction progress and determining optimal reaction conditions.

The formation of nitrated derivatives has been observed under certain reaction conditions, particularly when nitrating agents are present [2]. These compounds exhibit distinct spectroscopic properties, with nitro groups typically appearing at characteristic frequencies in infrared spectroscopy around 1520 and 1350 reciprocal centimeters [2]. The mutagenic properties of these nitrated byproducts necessitate careful handling and disposal procedures during synthetic operations.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types